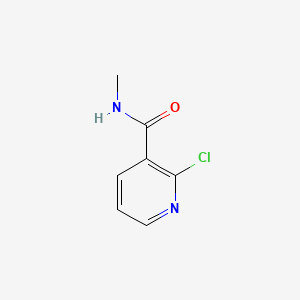

2-Chloro-N-methylnicotinamide

説明

2-Chloro-N-methylnicotinamide is an organic compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorine atom, and the amide nitrogen is methylated

特性

IUPAC Name |

2-chloro-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRKRDJKETWGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484540 | |

| Record name | 2-Chloro-N-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-20-1 | |

| Record name | 2-Chloro-N-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via 3-Chloroacrolein and 2-Cyano-N-methyl-acetamide (Catalytic Method)

One well-documented preparation involves the reaction of 3-chloroacrolein with 2-cyano-N-methyl-acetamide in the presence of a composite catalyst and organic solvents.

Procedure Summary:

- Catalyst Composition: 8% tin chloride, 1% zinc, balance silica powder.

- Solvent: Methanol initially, followed by dichloroethane.

- Reaction Conditions:

- Initial stirring at 30°C for 48 hours.

- Heating with triethylamine hydrochloride at 65°C for 4 hours.

- Addition of composite catalyst at 40°C with gradual temperature increase to 80°C, holding for 0.5 hours at each 10°C increment.

- Work-up:

- Filtration of catalyst at elevated temperature.

- Decolorization with activated carbon at 50°C.

- Solvent evaporation and cooling to isolate product.

- Yield: 98.36%

- Purity: 97.5% (by HPLC)

- Product obtained as solid slices weighing 86 g from 0.5 mol scale.

| Parameter | Value |

|---|---|

| Starting materials | 3-chloroacrolein (0.5 mol, 95% purity) 2-cyano-N-methyl-acetamide (0.58 mol, 98% purity) |

| Catalyst | 8% SnCl2, 1% Zn, silica powder |

| Solvent | Methanol, dichloroethane |

| Temperature profile | 30°C (48 h), 65°C (4 h), 40-80°C gradual increase |

| Yield | 98.36% |

| Purity (HPLC) | 97.5% |

This method emphasizes a catalytic approach with careful temperature control to maximize yield and purity.

Methylation of 2-Chloro-N-p-nitrophenylacetamide (Alkylation Route)

Another synthetic approach involves preparing a related intermediate, 2-chloro-N-p-nitrophenylacetamide , followed by methylation to yield 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide , a structurally related compound useful in pharmaceutical intermediates.

Step A: Formation of 2-chloro-N-p-nitrophenylacetamide

- React paranitroaniline with chloroacetyl chloride in toluene and sodium carbonate aqueous solution.

- Temperature maintained at 15 ± 5°C during addition.

- Stirring for 2 hours at room temperature post-addition.

- Filtration and drying yield product with 93% yield and 98.3% purity.

Step B: Methylation to 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

- React 2-chloro-N-p-nitrophenylacetamide with dimethyl sulfate in dichloromethane/water mixture.

- Sodium hydroxide used as base.

- Temperature controlled between 25-60°C during methylation.

- Post-reaction work-up includes solvent removal, cooling, filtration, and drying.

- Yield: 90.3%, Purity: 97.2% (HPLC).

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| A: Acetylation | Paranitroaniline, chloroacetyl chloride, toluene, Na2CO3, 15°C | 93 | 98.3 |

| B: Methylation | 2-chloro-N-p-nitrophenylacetamide, dimethyl sulfate, NaOH, 25-60°C | 90.3 | 97.2 |

This method highlights a two-step synthesis involving acylation followed by methylation, suitable for derivatives of 2-chloro-N-methylnicotinamide.

Comparative Analysis of Preparation Routes

| Aspect | Catalytic Method (3-Chloroacrolein Route) | Alkylation Route (Nitrophenylacetamide) |

|---|---|---|

| Starting Materials | 3-chloroacrolein, 2-cyano-N-methyl-acetamide | Paranitroaniline, chloroacetyl chloride, dimethyl sulfate |

| Catalyst | Tin chloride/Zinc/Silica composite | Sodium hydroxide (base) |

| Solvent | Methanol, dichloroethane | Toluene, dichloromethane, water |

| Reaction Temperature | 30-80°C gradual heating | 15-60°C |

| Reaction Time | Up to 48 hours initial stirring + heating steps | 2-4 hours methylation |

| Yield | 98.36% | 90.3% |

| Purity | 97.5% (HPLC) | 97.2% (HPLC) |

| Product Form | Solid slices | Yellow solid |

| Industrial Applicability | High, due to catalyst recycling and high yield | Moderate, involves multiple steps |

Additional Notes on Preparation

- The catalytic method benefits from the use of a solid catalyst that can be recovered and reused, enhancing sustainability.

- The alkylation route provides flexibility for synthesizing functionalized derivatives by varying the aromatic amine starting material.

- Both methods require careful temperature control and purification steps such as activated carbon treatment and solvent evaporation to achieve high purity.

- Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.

化学反応の分析

Types of Reactions: 2-Chloro-N-methylnicotinamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted nicotinamides.

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of reduced amide derivatives.

科学的研究の応用

Medicinal Chemistry

Role as an Intermediate

2-Chloro-N-methylnicotinamide is primarily used as an intermediate in the synthesis of pharmaceutical compounds. It plays a critical role in the development of drugs targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders. The chlorine atom and the methylated amide group enhance its binding affinity and selectivity towards these receptors, potentially modulating neurotransmission .

Case Study: NNMT Inhibition

Research has highlighted the compound's potential in inhibiting Nicotinamide N-methyltransferase (NNMT), an enzyme linked to various diseases such as cancer and metabolic disorders. For instance, a study reported the development of potent NNMT inhibitors that utilize structural motifs similar to this compound, demonstrating its relevance in drug design .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a building block for creating more complex organic molecules. It is involved in nucleophilic substitution reactions, where the chlorine atom can be replaced with various nucleophiles to yield substituted nicotinamides .

Synthetic Routes

The synthesis of this compound typically involves chlorination followed by methylation of nicotinamide. One common method starts with 2-chloronicotinic acid, which undergoes esterification with methanol to form 2-chloromethyl nicotinate, subsequently reacted with methylamine .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound has been utilized in biological studies to investigate its effects on enzyme inhibition and receptor binding. Its interaction with nAChRs has been studied to understand its pharmacological properties better. The binding affinity and mechanism of action have been characterized through various biochemical assays .

Impact on Disease Models

Studies have shown that compounds similar to this compound can influence cellular pathways associated with diseases such as obesity and diabetes by modulating NNMT activity. This highlights its potential therapeutic implications in metabolic disorders .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is used as a reagent in the production of active pharmaceutical ingredients (APIs). Its unique chemical properties make it valuable for synthesizing compounds with enhanced biological activity .

作用機序

The mechanism of action of 2-Chloro-N-methylnicotinamide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The chlorine atom and the methylated amide group enhance its binding affinity and selectivity towards these receptors. This interaction can modulate neurotransmission and has potential therapeutic implications .

類似化合物との比較

- 2-Chloro-N-ethylnicotinamide

- 2-Chloro-N,N-diethylnicotinamide

- 2-Chloro-N,N-di-n-propylnicotinamide

- 2-Chloro-N-methylisonicotinamide

Comparison: Compared to its analogs, 2-Chloro-N-methylnicotinamide exhibits unique properties due to the presence of the methyl group on the amide nitrogen. This modification can influence its chemical reactivity, binding affinity, and overall biological activity. For instance, the methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

生物活性

2-Chloro-N-methylnicotinamide (C7H7ClN2O) is a compound that has garnered attention for its biological activities, particularly in medicinal chemistry and enzymatic inhibition. Understanding its biochemical properties, mechanisms of action, and potential applications is crucial for its development in therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula: C7H7ClN2O

- Molecular Weight: 170.6 g/mol

- Structural Characteristics: The compound features a chlorine atom at the second position of the nicotinamide ring and a methyl group attached to the nitrogen atom, which influences its biological interactions and activity .

1. Enzymatic Inhibition

This compound has been shown to act as an inhibitor in various enzymatic processes. Its structural similarity to nicotinamide suggests that it may interact with enzymes involved in metabolic pathways, particularly those related to NAD-dependent enzymes, potentially influencing energy production and lipid metabolism .

2. Antimicrobial Activity

Recent studies have highlighted its potential antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against gram-positive bacteria and mycobacterial strains. This is significant given the rising concern over antibiotic resistance .

The mechanism of action involves the interaction of this compound with molecular targets such as nicotinic acetylcholine receptors. The presence of the chlorine atom and the methylated amide group enhances its binding affinity and selectivity towards these receptors, modulating neurotransmission with potential therapeutic implications .

Case Study: Antimicrobial Efficacy

A study investigating various substituted cinnamic anilides (related compounds) revealed that introducing halogens into the structure increased antibacterial activity. While specific data on this compound was not provided, the trends observed suggest that similar modifications could enhance its efficacy against resistant strains .

Table: Biological Activity Overview

Applications in Medicinal Chemistry

The compound serves as an intermediate in synthesizing pharmaceutical agents targeting nicotinic acetylcholine receptors. Its potential utility extends to organic synthesis as a building block for more complex molecules, indicating its versatility in drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-N-methylnicotinamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound derivatives typically involves chlorination of nicotinic acid precursors. For example, analogous compounds like 2-Chloro-4-methyl-nicotinoyl chloride are synthesized using thionyl chloride (SOCl₂) under reflux conditions, achieving yields >85% . Key parameters include:

- Solvent selection : Anhydrous solvents (e.g., dichloromethane) minimize side reactions.

- Temperature : Reflux (~70°C) ensures complete conversion of carboxylic acid to acyl chloride.

- Reaction time : 4–6 hours balances efficiency and side-product formation.

Example Data Table :

| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methyl-nicotinic acid | SOCl₂ | DCM | 70 | 6 | 86 |

| Nicotinamide derivative | POCl₃ | Toluene | 110 | 8 | 75 |

| Note: Yields vary with substituent positions and reagent reactivity . |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions. For example, in 2-chloro-4,6-dimethylnicotinamide, the methyl groups at C4 and C6 show singlet peaks at δ 2.3–2.5 ppm in ¹H NMR, while the chlorine at C2 deshields adjacent carbons (δ 150–160 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm amide (C=O stretch at ~1650–1680 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 170.6 for 2-Chloro-6-methylnicotinamide) validate molecular weight .

Advanced Research Questions

Q. How do crystallographic studies elucidate the molecular conformation and intermolecular interactions of this compound in solid-state?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

- Planarity : The pyridine ring and amide group adopt a near-planar conformation, facilitating π-π stacking.

- Hydrogen bonding : N–H···O=C interactions between amide groups stabilize crystal lattices (bond lengths: ~2.8–3.0 Å) .

- Halogen interactions : Chlorine atoms participate in C–Cl···π contacts, influencing packing efficiency .

Example Data :

| Compound | Space Group | Bond Angles (°) | R-factor |

|---|---|---|---|

| 2-Chloro-N-(p-tolylcarbamoyl)nicotinamide | P1̄ | N–H···O= 172.5 | 0.042 |

| Such data guide material design for enhanced stability . |

Q. What computational approaches predict the bioactivity of this compound derivatives, and how do docking studies inform mechanisms?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor binding. For herbicidal analogs, docking into acetolactate synthase (ALS) shows hydrogen bonds with Arg-377 and hydrophobic interactions with Trp-574, explaining inhibition (IC₅₀: ~1.2–3.5 μM) .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Lower gaps (e.g., 4.2 eV) correlate with higher fungicidal activity .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) and measure activity. For example, 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide shows enhanced fungicidal activity (EC₅₀: 12 μM) compared to non-halogenated analogs due to increased lipophilicity .

- Statistical Validation : Use ANOVA to assess significance of substituent effects. Conflicting results may arise from assay conditions (e.g., pH, solvent) .

Q. What are the critical considerations for designing stable formulations of this compound in biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。